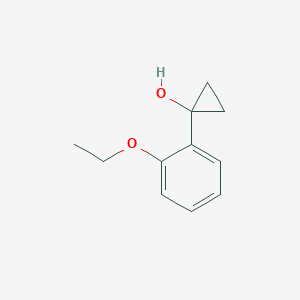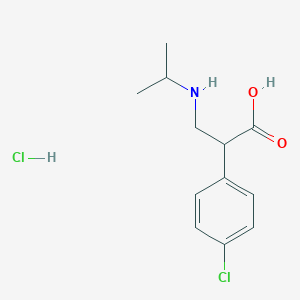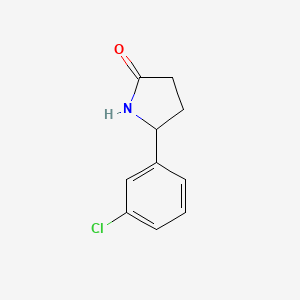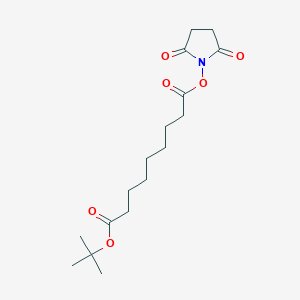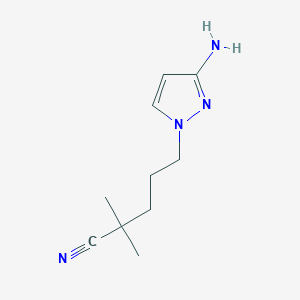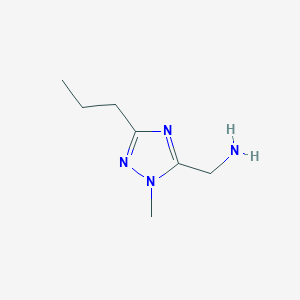
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine typically involves the reaction of 1-methyl-1H-1,2,4-triazole with propylamine under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various alkyl halides or acyl chlorides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell growth or the modulation of immune responses . The compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins contributes to its efficacy in these roles .
Comparison with Similar Compounds
Similar Compounds
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Known for their energetic properties and applications in propellants.
1,2,4-Triazole derivatives: Widely studied for their antifungal and antimicrobial activities.
BTTES: A triazole-based ligand used in click chemistry for the synthesis of complex molecules.
Uniqueness
(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methanamine stands out due to its specific structural features, which confer unique biological activities and chemical reactivity
Properties
Molecular Formula |
C7H14N4 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(2-methyl-5-propyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C7H14N4/c1-3-4-6-9-7(5-8)11(2)10-6/h3-5,8H2,1-2H3 |
InChI Key |
DWUVMFMHWQGBIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=N1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-b]pyridine-5,7(4H,6H)-dione](/img/structure/B13644861.png)

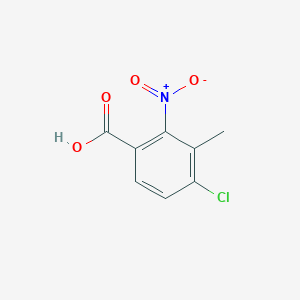
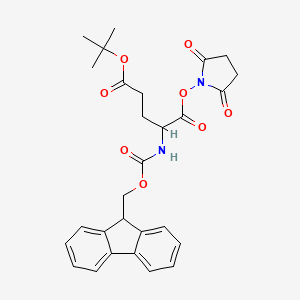
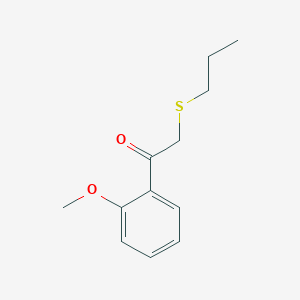

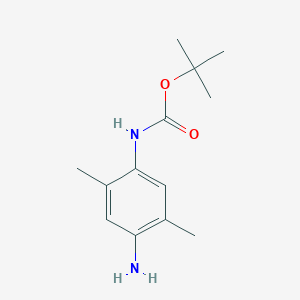
![5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)

